1-(Ethoxymethyl)-1h-1,2,3-benzotriazole

Description

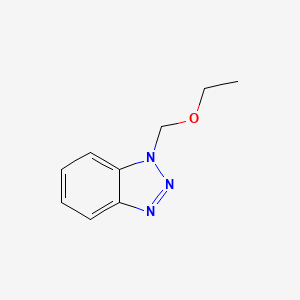

Structure

3D Structure

Properties

IUPAC Name |

1-(ethoxymethyl)benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-2-13-7-12-9-6-4-3-5-8(9)10-11-12/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDSJYAVUXNYDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Ethoxymethyl 1h 1,2,3 Benzotriazole

General Principles of N-Alkylation in 1H-1,2,3-Benzotriazole Systems

The N-alkylation of 1H-1,2,3-benzotriazole is a fundamental transformation that introduces an alkyl group onto one of the nitrogen atoms of the triazole ring. This reaction is pivotal in modifying the chemical and physical properties of the benzotriazole (B28993) core, enabling its application in diverse areas. The presence of three nitrogen atoms in the triazole ring, however, presents a challenge in controlling the regioselectivity of the alkylation.

Regioselectivity and Isomeric Control in N1 vs. N2 Substitution

The alkylation of 1H-1,2,3-benzotriazole can lead to two possible regioisomers: the 1-substituted (N1) and the 2-substituted (N2) products. The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the reaction conditions (solvent, temperature, and base), and the presence of catalysts. Generally, the N1-substituted isomer is the thermodynamically more stable and often the major product, while the N2-isomer is the kinetic product in some cases. The control of regioselectivity is a critical aspect of benzotriazole chemistry, as the biological and material properties of the N1 and N2 isomers can differ significantly. Recent research has focused on developing highly regioselective methods to access either the N1 or N2 isomer selectively. wikipedia.org

Mechanistic Insights into Benzotriazole N-Alkylation Reactions

The N-alkylation of benzotriazole typically proceeds via a nucleophilic substitution reaction. In the presence of a base, the acidic proton on the triazole ring is removed to form the benzotriazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. The transition state of this reaction and the relative energies of the N1 and N2-substituted products determine the final isomeric ratio. The choice of solvent can play a crucial role in stabilizing the transition states and influencing the product distribution. Furthermore, the use of specific catalysts can alter the reaction pathway and enhance the selectivity for one isomer over the other.

Synthetic Routes to 1-(Ethoxymethyl)-1H-1,2,3-benzotriazole from Precursors

Several synthetic strategies have been developed to obtain this compound, ranging from multi-step procedures involving key intermediates to more direct approaches.

Synthesis via Hydroxymethyl Benzotriazole Intermediates

A two-step synthetic route to this compound involves the initial preparation of 1-(hydroxymethyl)benzotriazole, followed by its etherification.

The first step, the synthesis of 1-(hydroxymethyl)benzotriazole, can be achieved by reacting 1H-1,2,3-benzotriazole with formaldehyde (B43269). prepchem.com A typical procedure involves heating a slurry of benzotriazole and formalin in an aqueous dimethylformamide solution. The addition of a small amount of a base, such as sodium hydroxide (B78521), facilitates the reaction.

Table 1: Plausible Conditions for Williamson Ether Synthesis of this compound

| Starting Material | Reagents | Solvent | General Conditions |

|---|---|---|---|

| 1-(Hydroxymethyl)benzotriazole | Base (e.g., NaH, K2CO3), Ethyl Halide (e.g., EtI, EtBr) | Aprotic Solvent (e.g., THF, DMF) | Stirring at room temperature to moderate heating |

Direct Ethoxymethylation Approaches for 1H-1,2,3-Benzotriazole

Direct ethoxymethylation of 1H-1,2,3-benzotriazole offers a more streamlined approach to the target compound. This typically involves the reaction of benzotriazole with an ethoxymethylating agent, such as chloromethyl ethyl ether, in the presence of a base.

The reaction of 1H-1,2,3-benzotriazole with chloromethyl ethyl ether in a suitable solvent and in the presence of a base like sodium hydride or potassium carbonate would be expected to yield this compound. The regioselectivity of this direct alkylation would again be a key consideration, with the N1 isomer generally being the favored product.

Exploration of Solvent-Free and Microwave-Assisted Alkylation Techniques

In recent years, green chemistry principles have driven the development of more environmentally benign synthetic methods. Solvent-free and microwave-assisted reactions have emerged as powerful tools in organic synthesis, often leading to shorter reaction times, higher yields, and reduced waste. gold-chemistry.orgmasterorganicchemistry.combeilstein-journals.org

The N-alkylation of benzotriazole has been successfully carried out under solvent-free conditions, often with the use of a solid support like silica (B1680970) gel and a base such as potassium carbonate, sometimes in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). gsconlinepress.com Microwave irradiation has been shown to significantly accelerate these reactions. gold-chemistry.orgmasterorganicchemistry.com These techniques are applicable to the synthesis of this compound and offer a more sustainable alternative to traditional solvent-based methods.

Table 2: Comparison of Conventional vs. Microwave-Assisted N-Alkylation of Benzotriazole Derivatives

| Method | Typical Reaction Time | General Yield Range | Key Advantages |

|---|---|---|---|

| Conventional Heating | Several hours to days | Moderate to high | Well-established and widely used |

| Microwave-Assisted Synthesis (with solvent) | Minutes | Often higher than conventional | Rapid heating, shorter reaction times, improved yields |

| Microwave-Assisted Synthesis (solvent-free) | Seconds to minutes | High to excellent | Environmentally friendly, reduced waste, very short reaction times gold-chemistry.orgmasterorganicchemistry.com |

Optimization of Reaction Conditions and Yields for Ethoxymethyl Introduction

The synthesis of this compound, a key derivative in various synthetic applications, involves the introduction of an ethoxymethyl group onto the N1 position of the benzotriazole ring. The efficiency and regioselectivity of this N-alkylation reaction are highly dependent on the careful optimization of several key parameters. Research into the N-alkylation of benzotriazole has explored various strategies to maximize the yield of the desired N1-isomer over the N2-isomer and minimize side reactions. tsijournals.comijariie.com

The primary methods for introducing the ethoxymethyl group include the reaction of benzotriazole with an ethoxymethyl halide, such as chloromethyl ethyl ether, or a one-pot reaction involving benzotriazole, formaldehyde (or a formaldehyde equivalent like paraformaldehyde), and ethanol. rsc.org Optimization of this process requires a systematic investigation of the base, solvent, temperature, and reaction time.

Influence of Base and Solvent System:

The choice of base is critical for the deprotonation of benzotriazole (pKa ≈ 8.2), forming the benzotriazolide anion, which then acts as a nucleophile. Both inorganic and organic bases have been employed. Strong bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can ensure complete deprotonation, often leading to high yields. However, the use of milder bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is also common, particularly under phase-transfer catalysis (PTC) conditions or in polar aprotic solvents. tsijournals.com

The solvent plays a crucial role in solvating the reactants and influencing the reaction rate and selectivity. Aprotic polar solvents like acetonitrile (B52724) (ACN) and DMF are often effective. Studies on analogous N-alkylations have shown that solvent-free conditions, sometimes in combination with microwave irradiation or the use of basic ionic liquids, can lead to enhanced reaction rates, higher yields, and improved regioselectivity for the N1-product. ijariie.comresearchgate.net For instance, the use of the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) has been shown to be an efficient catalyst and medium for the N-alkylation of benzotriazole with various alkyl halides, affording excellent yields. researchgate.net

Effect of Temperature and Reaction Time:

Reaction temperature is another key variable. While some N-alkylation reactions of benzotriazole proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate and yield. researchgate.net For example, reactions with less reactive alkylating agents or in less polar solvents may necessitate refluxing for several hours. Optimization studies typically involve monitoring the reaction progress using techniques like thin-layer chromatography (TLC) to determine the optimal balance between reaction time and temperature that maximizes product formation while minimizing decomposition or side-product formation.

Detailed Research Findings:

Detailed investigations into the N-alkylation of benzotriazole have provided valuable insights into optimizing yields. For example, in the synthesis of N-alkylated benzotriazoles, it was found that alkyl bromides generally exhibit higher reactivity and lead to better yields compared to alkyl chlorides under identical conditions. tsijournals.com Furthermore, the choice of solvent was found to be paramount; reactions conducted in anhydrous chloroform (B151607) proceeded smoothly, providing desired products in 85% to 95% yields, a significant improvement over solvents like tetrahydrofuran. tsijournals.com

The following data table illustrates a hypothetical optimization study for the synthesis of this compound via the reaction of benzotriazole with chloromethyl ethyl ether, based on principles derived from analogous N-alkylation studies.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 65 |

| 2 | NaOH | Dichloromethane / H₂O (PTC) | 25 | 8 | 78 |

| 3 | NaH | THF | 25 | 4 | 92 |

| 4 | NaH | THF | 65 | 2 | 89 |

| 5 | Cs₂CO₃ | DMF | 50 | 6 | 85 |

| 6 | [Bmim]OH | Solvent-free | 25 | 3 | 94 |

This table is a representative example based on established principles for N-alkylation of benzotriazole and is intended for illustrative purposes.

The data suggest that strong bases like sodium hydride in an aprotic solvent like THF (Entry 3) can provide excellent yields in a relatively short time at room temperature. The use of a basic ionic liquid under solvent-free conditions (Entry 6) also appears highly effective, offering a greener and efficient alternative with a high yield. researchgate.net Increasing the temperature with NaH (Entry 4) did not improve the yield, suggesting that side reactions or decomposition may occur at higher temperatures. Phase-transfer catalysis (PTC) with NaOH (Entry 2) offers a good yield under mild, room temperature conditions. These findings underscore the importance of a multi-parameter approach to optimize the synthesis of this compound, enabling the selection of conditions that offer the best combination of yield, reaction time, and procedural simplicity.

Elucidation of Reactivity and Mechanistic Pathways of 1 Ethoxymethyl 1h 1,2,3 Benzotriazole

Oxidative and Reductive Transformations of 1-(Ethoxymethyl)-1H-1,2,3-benzotriazole

Specific studies on the oxidative and reductive transformations of this compound are limited in the available literature. However, the reactivity can be inferred from studies on the parent benzotriazole (B28993) ring and related derivatives.

The benzotriazole ring is generally stable to mild oxidizing and reducing agents. However, under more forceful conditions, it can undergo transformation. Advanced oxidation processes (AOPs) utilizing hydroxyl radicals (•OH) have been shown to degrade 1H-benzotriazole in aqueous environments. nih.govresearchgate.net The proposed mechanism involves the addition of •OH to the benzene (B151609) or triazole ring, leading to hydroxylated intermediates. nih.gov Further oxidation can result in the opening of the benzene ring to form substituted triazole-dicarboxylic acids. nih.gov Photolytic reactions of benzotriazoles can also occur, proceeding through an initial extrusion of molecular nitrogen to form a diradical intermediate. nih.gov Oxidation of N-aminobenzotriazoles with reagents like lead tetra-acetate can lead to the formation of benzyne. rsc.org

There is little evidence to suggest that the ethoxymethyl group itself is a primary site of oxidation or reduction under typical conditions, as the benzotriazole ring and its potential reactions are the more dominant features. Metabolic studies on 1H-benzotriazole-carboxylic acid esters have shown that while hydrolysis is the main pathway, a very small degree of metabolic oxidation can occur. nih.gov

Reductive processes targeting the benzotriazole moiety are not common synthetic transformations. The ring system is robust, and reductions typically target other functional groups within the molecule. For example, chemoselective reduction of an acyloxy group in a benzotriazolyl alkyl ester has been achieved using samarium(II) iodide without affecting the benzotriazole ring. tengerchemical.com

Reaction Mechanisms Involving N-Oxy and N-Alkyl Benzotriazoles

The reactivity of this compound places it within the broad class of N-alkyl benzotriazoles. The mechanisms governing its reactions are characteristic of this group.

The key mechanistic pathway for the reactions discussed in section 3.1.1 is a nucleophilic substitution at the α-carbon (the methylene (B1212753) group). This reaction typically proceeds via an S_N2 mechanism, where the benzotriazolide ion acts as the leaving group. The facility of this reaction is attributed to the stability of the resulting benzotriazolide anion.

The synthesis of N-alkyl benzotriazoles often yields a mixture of N1 and N2 isomers, and the ratio can be influenced by reaction conditions. tsijournals.com This isomerism is a key mechanistic consideration in the synthesis of these compounds. rsc.org For this compound, the "1H" designation specifies that the substitution is on the N1 position of the triazole ring.

Mechanistic studies have also been performed on N-oxy benzotriazoles, such as 1-alkoxy-1H-benzotriazoles. These compounds are isomeric with N-oxides and also feature a nitrogen-oxygen bond. Their formation from alcohols and benzotriazole-based peptide coupling agents is thought to proceed via initial activation of the alcohol (e.g., formation of a tosylate), followed by nucleophilic attack by the benzotriazolyloxy anion (BtO⁻). beilstein-journals.org These N-oxy compounds also undergo nucleophilic substitution where BtO⁻ serves as the leaving group, demonstrating a reactivity pattern parallel to the N-alkyl derivatives. beilstein-journals.org

Applications of 1 Ethoxymethyl 1h 1,2,3 Benzotriazole in Advanced Organic Synthesis

1-(Ethoxymethyl)-1H-1,2,3-benzotriazole as a Versatile Synthetic Auxiliary

The concept of a "synthetic auxiliary" refers to a chemical entity that is temporarily incorporated into a molecule to facilitate a desired transformation, and is subsequently removed. Benzotriazole (B28993) and its derivatives are exemplary in this regard. lupinepublishers.com The benzotriazole moiety can be readily introduced into a substrate, activate it for a variety of reactions, and then be easily displaced by a nucleophile, making it an excellent leaving group. lupinepublishers.com

This compound functions as a potent electrophilic source of the ethoxymethyl cation (CH₂OEt⁺). The core of its utility lies in the high stability of the resulting benzotriazolide anion (Bt⁻), which acts as a superb leaving group. This characteristic allows the ethoxymethyl group to be transferred efficiently to a wide range of nucleophiles under mild conditions. The general principle of using N-substituted benzotriazoles as synthetic auxiliaries has been extensively reviewed and forms the foundation for the reactivity of this specific compound. researchgate.netnih.gov Similar to other N-substituted benzotriazoles like 1-(chloromethyl)-1H-1,2,3-benzotriazole or N-acylbenzotriazoles, the ethoxymethyl derivative provides a stable, easy-to-handle precursor for generating reactive intermediates in situ. rsc.orgnih.gov

Utilization as an Ethoxymethylating Reagent for Diverse Substrates

The primary application of this compound is as a reagent for ethoxymethylation, which is the introduction of the ethoxymethyl (CH₂OEt) group. This group is a common protecting group for alcohols, amines, and other functional groups in multi-step synthesis. The reaction proceeds via nucleophilic substitution, where a nucleophile attacks the methylene (B1212753) carbon, displacing the benzotriazole ring.

This reactivity is analogous to that of other N-(α-alkoxyalkyl)benzotriazoles, which are known to be effective alkoxyalkylation agents. researchgate.netrsc.org The compound can react with a broad spectrum of nucleophiles, including:

O-Nucleophiles (Alcohols and Phenols): To form ethoxymethyl ethers.

N-Nucleophiles (Amines and Amides): To form N-ethoxymethyl derivatives.

S-Nucleophiles (Thiols): To form ethoxymethyl thioethers.

C-Nucleophiles (Organometallics, Enolates): To form new carbon-carbon bonds.

The versatility of this reagent is highlighted in the following table, which illustrates its potential reactions based on the well-established chemistry of benzotriazole auxiliaries.

| Nucleophile Type | Substrate Example | Product Type | Significance |

|---|---|---|---|

| Alcohol (O-H) | R-OH | R-O-CH₂OEt (EOM ether) | Protection of hydroxyl groups |

| Amine (N-H) | R₂N-H | R₂N-CH₂OEt | Protection of amines, synthesis of aminals |

| Thiol (S-H) | R-SH | R-S-CH₂OEt (Thioether) | Synthesis of thioacetals |

| Carbanion (C⁻) | R-MgX | R-CH₂OEt (Ether) | Carbon chain extension |

Contribution to Carbon-Carbon and Carbon-Heteroatom Bond Formations

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. researchgate.net this compound serves as a valuable tool for forging both types of bonds. rsc.org

Carbon-Heteroatom Bond Formation: As detailed in the previous section, the reaction of this compound with heteroatom nucleophiles (containing O, N, S, etc.) is a direct and efficient method for creating C-O, C-N, and C-S bonds. nih.govmdpi.com This methodology is particularly useful for installing the ethoxymethyl protecting group onto sensitive substrates under mild conditions, avoiding the harsh reagents often associated with traditional alkylating agents.

Carbon-Carbon Bond Formation: The construction of new C-C bonds is achieved by reacting the compound with carbon-based nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), can attack the electrophilic methylene carbon, displacing the benzotriazolide anion to form a new ether product (R-CH₂OEt). This reaction effectively extends a carbon chain by an ethoxymethyl unit. Similarly, stabilized carbanions like enolates derived from ketones, esters, or other activated methylene compounds can be used to form more complex carbon skeletons. acs.org

The table below summarizes research findings on bond formations using analogous N-substituted benzotriazole systems.

| Bond Type | Nucleophile | Product Class | Synthetic Value |

|---|---|---|---|

| C-O | Alcohols, Phenols | Ethers | Protecting groups, ether synthesis |

| C-N | Amines, Amides | N-Alkyl compounds | Synthesis of complex amines |

| C-S | Thiols | Thioethers | Synthesis of sulfur-containing molecules |

| C-C | Grignard Reagents | Elongated Alkanes/Ethers | Chain extension |

| C-C | Enolates | β-Alkoxy Ketones/Esters | Building blocks for complex molecules |

Integration into Multi-Component Reaction (MCR) Strategies for Complex Molecule Construction

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov The efficiency and atom economy of MCRs make them highly attractive for building molecular complexity.

The reactivity profile of this compound makes it a suitable candidate for inclusion in MCR designs. For instance, in a Mannich-type reaction, an aldehyde, an amine, and this compound could potentially react. The aldehyde and amine would first form an iminium ion in situ. This electrophilic intermediate could then be trapped by the benzotriazolide anion released from the reagent, or alternatively, a nucleophile could first react with the benzotriazole reagent. Benzotriazole-mediated reactions involving the condensation of aldehydes and amines are known to produce versatile intermediates for further transformations, such as the synthesis of tetrahydroquinolines. acs.orgrsc.org

A hypothetical MCR could be designed where this compound acts as an electrophile that is intercepted by an intermediate generated from the other components, leading to the rapid assembly of complex structures.

Application in the Synthesis of Specific Heterocyclic Scaffolds (e.g., oxygen-containing heterocycles)

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The benzotriazole methodology has been extensively applied to the synthesis of a wide array of heterocyclic systems, including those containing oxygen. researchgate.netethernet.edu.etacs.org

This compound can be a key reagent in constructing oxygen-containing heterocycles. For example, its reaction with a substrate containing two nucleophilic sites (e.g., a diol or a hydroxyketone) could initiate a tandem reaction sequence. The initial ethoxymethylation at one site could be followed by an intramolecular cyclization, where the second nucleophilic site displaces another group, or the introduced ethoxymethyl group could itself participate in the cyclization. For instance, reaction with a 1,3-diol could lead to the formation of a 1,3-dioxane ring system, with the methylene bridge originating from the reagent. The versatility of benzotriazole-mediated synthesis allows for the construction of various ring sizes and functionalities, making it a valuable strategy in heterocyclic chemistry. researchgate.net

Sophisticated Spectroscopic and Structural Characterization of 1 Ethoxymethyl 1h 1,2,3 Benzotriazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 1-(Ethoxymethyl)-1H-1,2,3-benzotriazole in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule.

Proton NMR analysis is used to identify the different types of hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the protons of the benzotriazole (B28993) ring and the ethoxymethyl side chain. The chemical shift (δ) indicates the electronic environment of the protons, while the coupling constant (J) reveals information about adjacent, non-equivalent protons.

The aromatic region would typically display a complex pattern for the four protons on the benzene (B151609) ring (H4, H5, H6, H7). The protons H4 and H7, being adjacent to the triazole ring, are expected to appear further downfield than H5 and H6. The ethoxymethyl group protons would appear in the aliphatic region. The N-CH₂-O methylene (B1212753) protons are anticipated to be a singlet, shifted downfield due to the adjacent nitrogen and oxygen atoms. The ethoxy group itself would present as a quartet for the -O-CH₂- protons and a triplet for the terminal -CH₃ protons, a classic ethyl pattern.

Expected ¹H NMR Data (CDCl₃)

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H4, H7 (Aromatic) | 7.8 - 8.1 | Doublet or Multiplet | ~8.0 |

| H5, H6 (Aromatic) | 7.3 - 7.5 | Triplet or Multiplet | ~8.0 |

| N-CH₂-O | 5.8 - 6.0 | Singlet | N/A |

| O-CH₂-CH₃ | 3.6 - 3.8 | Quartet | ~7.0 |

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the carbon's bonding and electronic environment.

Six signals are expected for the aromatic carbons of the benzotriazole ring. The two carbons fused to the triazole ring (C3a and C7a) would have the most downfield shifts in this region. Three signals are expected for the ethoxymethyl group: the N-CH₂-O carbon, the O-CH₂- carbon, and the terminal -CH₃ carbon, each appearing in the aliphatic region of the spectrum.

Expected ¹³C NMR Data (CDCl₃)

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C3a, C7a | 130 - 145 |

| C4, C7 | 125 - 130 |

| C5, C6 | 115 - 125 |

| N-CH₂-O | 75 - 85 |

| O-CH₂-CH₃ | 60 - 70 |

Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure, particularly the position of the ethoxymethyl group on the N1 nitrogen.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key correlations would be observed between the adjacent aromatic protons (H4 with H5, H5 with H6, H6 with H7) and, crucially, between the -O-CH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., linking the triplet at ~1.2 ppm to the methyl carbon at ~15 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying the correct regioisomer. It reveals correlations between protons and carbons that are two or three bonds apart. The most critical correlation would be between the N-CH₂-O protons (~5.9 ppm) and the C3a and C7a carbons of the benzotriazole ring, confirming that the ethoxymethyl group is attached to the N1 position and not the N2 position.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

HRMS is used to determine the exact molecular weight of the compound with high precision, which allows for the unambiguous determination of its elemental formula. For this compound (C₉H₁₁N₃O), the exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared to the experimentally measured value.

The analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the ethoxymethyl side chain.

Expected HRMS Data

| Ion | Calculated m/z |

|---|

Expected major fragmentation would include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethoxymethyl group (-CH₂OCH₂CH₃), leading to a prominent fragment corresponding to the benzotriazolyl cation or a related structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound would show characteristic absorption bands confirming its key structural features. These include C-H stretches from both the aromatic ring and the aliphatic side chain, C=C stretching from the benzene ring, N=N stretching from the triazole ring, and a strong C-O-C stretching band characteristic of the ether linkage.

Expected FT-IR Data

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3050 - 3150 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Triazole N=N, C=N | Stretch | 1200 - 1400 |

| Ether C-O-C | Stretch | 1050 - 1150 |

X-ray Diffraction Analysis for Precise Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the most powerful technique for determining the exact three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this analysis would provide precise measurements of bond lengths, bond angles, and torsion angles.

This technique would confirm the planarity of the benzotriazole ring system and reveal the specific conformation of the flexible ethoxymethyl side chain in the crystal lattice. Furthermore, it would provide insight into the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern how the molecules pack together in the crystal. Without experimental data, specific parameters like crystal system and unit cell dimensions cannot be provided.

Advanced Computational and Theoretical Chemistry Investigations of 1 Ethoxymethyl 1h 1,2,3 Benzotriazole

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting various molecular properties of benzotriazole (B28993) derivatives. sci-hub.stresearchgate.net Methodologies such as DFT with the B3LYP hybrid functional combined with basis sets like 6-311G** are commonly used to perform geometry optimization and calculate key electronic parameters. sci-hub.stresearchgate.net

These calculations provide insights into the molecule's reactivity, stability, and intermolecular interactions. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. sci-hub.st

Table 1: Representative Calculated Electronic Properties of Benzotriazole Derivatives Note: The following data are representative values for benzotriazole derivatives based on DFT calculations and are intended to illustrate the types of parameters obtained from such studies.

| Property | Description | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.5 to 6.5 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 3.5 to 4.5 Debye |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.7 to 3.3 eV |

| Electrophilicity Index (ω) | Global electrophilic nature of the molecule | 1.5 to 2.5 eV |

Reaction Mechanism Modeling and Transition State Analysis for Transformations Involving the Ethoxymethyl Group

Theoretical modeling is a powerful approach for investigating the mechanisms of chemical reactions involving 1-(Ethoxymethyl)-1H-1,2,3-benzotriazole, particularly transformations of the ethoxymethyl group. Computational methods can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

For instance, the hydrolysis or oxidation of the ethoxymethyl side chain can be modeled to understand the reaction pathways and kinetics. researchgate.net DFT calculations are used to locate the geometry of the transition state—the highest energy point along the reaction coordinate—and to calculate the activation energy barrier. A lower activation energy implies a faster reaction rate. researchgate.net

Such studies can elucidate whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates. For substitution reactions at the methylene (B1212753) carbon of the ethoxymethyl group, modeling can help predict whether the mechanism is SN1-like or SN2-like by analyzing the structures and energies of the transition states and any potential carbocation intermediates. This level of mechanistic detail is vital for controlling reaction outcomes and designing new synthetic routes. beilstein-journals.org

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties. Conformational analysis and energy minimization studies are performed computationally to identify the most stable arrangements (conformers) of the molecule. frontiersin.org

The benzotriazole ring system itself is generally planar or nearly planar. researchgate.netnih.gov However, the presence of the flexible ethoxymethyl group introduces several rotatable bonds (e.g., N-CH2, CH2-O, O-CH2), leading to multiple possible conformations.

Computational methods can systematically rotate these bonds and calculate the corresponding energy to map the potential energy surface. This process identifies the low-energy conformers (energy minima). Geometric parameters such as bond lengths, bond angles, and dihedral angles for these stable structures are determined. For related benzotriazole derivatives, X-ray crystallography has shown that the dihedral angle between the benzotriazole ring and an attached substituent group is often significant, leading to non-planar molecular shapes. researchgate.netresearchgate.net For this compound, a key parameter would be the dihedral angle defining the orientation of the ethoxymethyl group relative to the planar benzotriazole ring.

Table 2: Predicted Geometric Parameters for an Energy-Minimized Conformation of this compound Note: These values are plausible theoretical predictions based on the known structures of related molecules.

| Parameter | Description | Predicted Value |

| N1-C7 Bond Length | Length of the bond connecting the triazole ring to the methyl group | ~1.43 Å |

| C7-O1 Bond Length | Length of the C-O ether bond | ~1.41 Å |

| Benzotriazole Ring | Deviation from planarity | Nearly planar |

| C6-N1-C7-O1 Dihedral Angle | Torsion angle describing the orientation of the ethoxymethyl group | Varies with conformer |

Prediction of Spectroscopic Parameters from Theoretical Models

In addition to structural and electronic properties, computational chemistry can predict various spectroscopic parameters for this compound. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. By comparing the calculated chemical shifts for different possible isomers or conformers with experimental data, the correct structure can be confidently assigned.

Vibrational Spectroscopy: The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be calculated. This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular vibrational modes of the molecule, such as C-H stretches, C-O ether stretches, or aromatic ring vibrations.

These theoretical approaches provide a powerful complement to experimental spectroscopic techniques, offering a deeper understanding of the molecule's structure and dynamics.

Q & A

Q. What are the most effective synthetic routes for 1-(Ethoxymethyl)-1H-1,2,3-benzotriazole?

Methodological Answer: The synthesis typically involves alkylation of 1H-benzotriazole with ethoxymethyl chloride or bromide under basic conditions (e.g., K₂CO₃ or NaH). A two-step approach may include:

Condensation Reaction : React benzotriazole with ethoxymethyl halide in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 6–12 hours .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water.

Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) . Yield optimization requires strict anhydrous conditions to avoid hydrolysis of the ethoxymethyl group.

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- ¹H/¹³C NMR : The ethoxymethyl group shows characteristic signals:

- IR : Stretching vibrations at 1100–1150 cm⁻¹ (C–O–C) and 3100–3150 cm⁻¹ (aromatic C–H).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z ~203. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. What preliminary assays are used to evaluate the biological activity of benzotriazole derivatives?

Methodological Answer:

- Enzyme Inhibition : Screen against targets like kinases or proteases using fluorometric assays (e.g., ATPase activity).

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀.

Note : Use DMSO as a solubilizing agent (<1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How can regioselectivity challenges in alkylation of benzotriazole be addressed?

Methodological Answer: Regioselectivity between N1 and N2 alkylation is influenced by:

- Base Selection : Strong bases (NaH) favor N1-alkylation, while weaker bases (K₂CO₃) may lead to N2 byproducts .

- Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states for N1 attack.

- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems.

Validation : Compare ¹H NMR shifts of N1 vs. N2 products; N1-substituted derivatives show upfield shifts for the ethoxymethyl group .

Q. What computational strategies predict the binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450).

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns.

- DFT Calculations : Gaussian09 to optimize geometry and calculate electrostatic potential surfaces (EPS) for reactivity insights .

Case Study : Benzotriazole derivatives show π-stacking with aromatic residues (e.g., Phe in kinase active sites) .

Q. How is X-ray crystallography applied to determine the structure of benzotriazole derivatives?

Methodological Answer:

- Crystallization : Vapor diffusion (ethanol/water) to grow single crystals.

- Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.

- Refinement : SHELXL for structure solution; validate with R-factor <5% .

Example : Analogous compounds (e.g., 1-(methanesulfonyl)-benzotriazole) show planar triazole rings and bond lengths of N–N = 1.29–1.39 Å .

Q. How to resolve contradictions in reported biological activity data for benzotriazole analogs?

Methodological Answer:

- Purity Verification : Use HPLC-MS and elemental analysis to confirm compound integrity.

- Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines).

- Structural Analog Analysis : Compare substituent effects (e.g., ethoxymethyl vs. pyridinylmethyl on target affinity) .

Case Study : Discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .

Q. What role does this compound play in coordination chemistry?

Methodological Answer:

- Ligand Design : The triazole N-atoms and ethoxymethyl oxygen can coordinate transition metals (e.g., Cu²⁺, Zn²⁺).

- Synthesis of Complexes : React with metal salts (e.g., CuCl₂) in methanol at 25°C; characterize via UV-Vis (d-d transitions) and EPR.

- Applications : Catalysis (e.g., click chemistry) or luminescent materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.